Welcome to the BenchChem Online Store!
molecular formula C9H14N2 B8479898 2-(2,3-Dimethylpyridin-4-YL)ethanamine

2-(2,3-Dimethylpyridin-4-YL)ethanamine

Cat. No. B8479898
M. Wt: 150.22 g/mol
InChI Key: VZERNALFRLDIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07312209B2

Procedure details

A mixture of 260B (1.30 g, 5.75 mmol), thiourea (524 mg, 6.90 mmol), acetic acid (2 ml) and EtOH (10 ml) was refluxed overnight. The reaction mixture was cooled to room temperature and the solid that separated out was filtered. The filtrate was concentrated and made acidic using 1N HCl. The aqueous solution was washed with EtOAc (2×25 mL), cooled to 0° C. and basified with 2N NaOH. The sodium hydroxide layer was re-extracted with EtOAc (2×25 mL), washed with water (25 mL), dried over Na2SO4 and concentrated under reduced pressure to give 260C (390 mg, 45%) 1NMR (CDCl3) δ 8.45 (d, 2H), 7.06 (d, 2H), 2.58 (s, 2H), 1.06 (s, 6H)
Name
260B
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
524 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
45%

Identifiers

REACTION_CXSMILES
ClCC([NH:5][C:6](C)(C)[CH2:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)=O.NC(N)=S.[C:20](O)(=O)[CH3:21]>CCO>[CH3:10][C:9]1[C:20]([CH3:21])=[N:5][CH:6]=[CH:7][C:8]=1[CH2:13][CH2:12][NH2:11]

Inputs

Step One
Name
260B
Quantity
1.3 g
Type
reactant
Smiles
ClCC(=O)NC(CC1=CC=NC=C1)(C)C
Name
Quantity
524 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solid that separated out
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
The aqueous solution was washed with EtOAc (2×25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. and basified with 2N NaOH
EXTRACTION
Type
EXTRACTION
Details
The sodium hydroxide layer was re-extracted with EtOAc (2×25 mL)
WASH
Type
WASH
Details
washed with water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=CC1CCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.